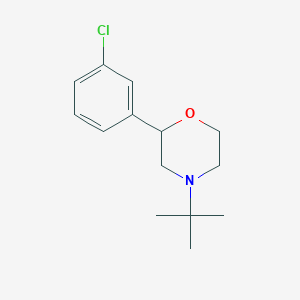

4-Tert-butyl-2-(3-chlorophenyl)morpholine

Description

Properties

IUPAC Name |

4-tert-butyl-2-(3-chlorophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO/c1-14(2,3)16-7-8-17-13(10-16)11-5-4-6-12(15)9-11/h4-6,9,13H,7-8,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNEVATPUJAWEMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCOC(C1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50601268 | |

| Record name | 4-tert-Butyl-2-(3-chlorophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119491-99-5 | |

| Record name | 4-tert-Butyl-2-(3-chlorophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Tert Butyl 2 3 Chlorophenyl Morpholine and Analogues

Retrosynthetic Analysis and Key Disconnections for the 4-Tert-butyl-2-(3-chlorophenyl)morpholine Core

Retrosynthetic analysis of this compound reveals several strategic bond disconnections that pave the way for logical and efficient synthetic routes. The core morpholine (B109124) ring can be deconstructed by disconnecting the C-O and C-N bonds. A primary disconnection approach involves breaking the C-N and C-O bonds that form the heterocyclic ring, leading back to a substituted amino alcohol precursor. amazonaws.com

Specifically, a key disconnection can be made at the N4-C5 and O1-C2 bonds. This retrosynthetic step suggests a synthetic strategy starting from 2-aminoethanol derivatives and a suitable electrophile. An alternative and often more convergent approach involves disconnecting the C2-N bond and the C6-O bond. This leads to precursors such as an appropriately substituted amino alcohol and a two-carbon electrophile, for instance, a haloethanol or an epoxide.

A common synthetic strategy for morpholines involves the cyclization of N-substituted diethanolamine derivatives. For the target molecule, this would involve a precursor like N-(tert-butyl)-N-(2-hydroxy-2-(3-chlorophenyl)ethyl)ethanolamine. The synthesis of this intermediate can be envisioned through the reaction of tert-butylamine with 2-(3-chlorophenyl)oxirane, followed by reaction with a protected 2-haloethanol and subsequent deprotection and cyclization.

Another powerful retrosynthetic disconnection breaks the C-N bond adjacent to the stereocenter at C2 and the C5-C6 bond. This suggests a strategy involving the coupling of a chiral amino alcohol with a suitable C2 fragment. For instance, (R)- or (S)-2-(tert-butylamino)-1-(3-chlorophenyl)ethanol could be reacted with a two-carbon synthon like ethylene (B1197577) oxide or a protected 2-haloethanol to construct the morpholine ring.

Stereoselective Synthesis Approaches for Substituted Morpholines

Achieving stereocontrol in the synthesis of substituted morpholines is paramount, as the biological activity of these compounds is often highly dependent on their stereochemistry. nih.gov Various methodologies have been developed to address this challenge, broadly categorized into diastereoselective and enantioselective approaches.

Diastereoselective Cyclization Strategies (e.g., Electrophile-Induced Ring Closures)

Diastereoselective strategies are frequently employed to control the relative stereochemistry of substituents on the morpholine ring. Electrophile-induced cyclization of unsaturated amino alcohols is a powerful method for achieving high diastereoselectivity. semanticscholar.org For example, an N-protected γ-amino-α,β-unsaturated alcohol can undergo an intramolecular haloetherification reaction, where the addition of a halogen species (e.g., N-bromosuccinimide) promotes a stereoselective ring closure to form a halomethyl-substituted morpholine. The stereochemical outcome is often dictated by the geometry of the double bond and the steric hindrance of the substituents.

Another approach involves the reductive etherification of keto alcohols. This method can provide access to 2,5- and 2,6-disubstituted morpholines with high diastereoselectivity. The stereochemical outcome is influenced by the conformation of the intermediate oxocarbenium ion. acs.org Iron(III)-catalyzed diastereoselective synthesis of disubstituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines substituted by an allylic alcohol has also been reported. organic-chemistry.org

| Strategy | Key Features | Diastereomeric Ratio |

| Electrophile-Induced Cyclization | Intramolecular haloetherification of unsaturated amino alcohols. | Often high, dependent on substrate geometry. |

| Reductive Etherification | Cyclization of keto alcohols via an oxocarbenium ion intermediate. | Good to excellent, dependent on substituent positioning. |

| Iron(III)-Catalyzed Cyclization | Reaction of 1,2-amino ethers/amines with allylic alcohols. | Good diastereoselectivities reported. |

Enantioselective Methodologies in Morpholine Ring Formation

Enantioselective synthesis of morpholines allows for the preparation of a single enantiomer, which is crucial for pharmaceutical applications. nih.gov One common strategy involves the use of chiral starting materials, such as enantiomerically pure amino alcohols derived from the chiral pool. nih.gov For instance, the synthesis of trans-2,5-disubstituted morpholines has been achieved starting from enantiopure epoxides and amino alcohols. acs.org

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds. nih.gov For example, proline-catalyzed α-amination or α-oxidation of aldehydes, followed by reduction and cyclization, can provide access to chiral morpholine precursors. Additionally, enzyme-catalyzed resolutions of racemic intermediates are effective for obtaining enantiopure morpholine derivatives. nih.gov

| Methodology | Description | Enantiomeric Excess (ee) |

| Chiral Pool Synthesis | Utilization of readily available enantiopure starting materials like amino acids or epoxides. | High, dependent on the purity of the starting material. |

| Organocatalysis | Asymmetric synthesis using small organic molecules as catalysts. | Generally good to excellent (e.g., >90% ee). |

| Enzymatic Resolution | Kinetic resolution of racemic mixtures using enzymes. | Can achieve very high ee values. |

Functional Group Tolerances and Orthogonal Protection Strategies in Synthetic Pathways

The synthesis of complex molecules like this compound often requires the presence of various functional groups. Therefore, the chosen synthetic route must tolerate these functionalities. organic-chemistry.org For instance, catalytic systems should ideally be compatible with a wide range of substituents on the aromatic ring and the nitrogen atom.

Orthogonal protection strategies are essential for the selective manipulation of different functional groups within a molecule. bham.ac.uk In the context of morpholine synthesis, this is particularly relevant when dealing with precursors containing multiple reactive sites, such as amino alcohols with additional hydroxyl or amino groups. peptide.com

A typical orthogonal protection scheme might involve:

Amine Protection: The nitrogen atom is often protected with groups like tert-butyloxycarbonyl (Boc), which is stable to many reaction conditions but can be removed under acidic conditions. ub.edu The benzyloxycarbonyl (Cbz) group is another common choice, removable by hydrogenolysis.

Hydroxyl Protection: Hydroxyl groups can be protected as silyl ethers (e.g., tert-butyldimethylsilyl, TBDMS), which are stable to a wide range of non-acidic conditions and can be removed with fluoride ions. Benzyl ethers are also used and can be removed by hydrogenolysis, often concurrently with a Cbz group.

The choice of protecting groups is critical to the success of a multi-step synthesis, ensuring that reactions proceed at the desired site without unintended side reactions. nih.gov

| Protecting Group | Functional Group | Removal Conditions | Orthogonality Example |

| Boc (tert-butyloxycarbonyl) | Amine | Acidic (e.g., TFA) | Stable to hydrogenolysis and fluoride ions, allowing selective deprotection of Cbz and silyl groups. |

| Cbz (benzyloxycarbonyl) | Amine | Hydrogenolysis (e.g., H₂, Pd/C) | Stable to acidic and basic conditions used for removing Boc and some ester groups. |

| TBDMS (tert-butyldimethylsilyl) | Alcohol | Fluoride ions (e.g., TBAF) | Stable to conditions used for Boc and Cbz removal. |

| Benzyl (Bn) | Alcohol | Hydrogenolysis (e.g., H₂, Pd/C) | Can be removed simultaneously with Cbz groups. |

Catalytic Systems in Morpholine Ring Formation and Functionalization

Catalytic methods have revolutionized the synthesis of heterocyclic compounds, offering milder reaction conditions, higher efficiency, and improved selectivity. semanticscholar.org

Transition Metal-Catalyzed Transformations (e.g., Palladium-catalyzed carboamination)

Transition metal catalysis plays a significant role in modern morpholine synthesis. researchgate.net Palladium-catalyzed reactions are particularly noteworthy for their versatility in forming C-N and C-C bonds. nih.gov

Palladium-catalyzed carboamination of O-allyl ethanolamine derivatives with aryl or alkenyl bromides is a powerful method for the stereoselective synthesis of cis-3,5-disubstituted morpholines. nih.govnih.gov This reaction proceeds via a syn-aminopalladation of the alkene, followed by reductive elimination to afford the morpholine product. nih.gov This strategy offers access to a diverse range of enantiopure morpholines that are challenging to synthesize using other methods. nih.gov

Other transition metals, such as copper and rhodium, have also been employed in the synthesis of morpholines. For instance, copper-promoted oxyamination of alkenes provides a direct route to aminomethyl-functionalized morpholines. nih.gov

| Catalyst System | Reaction Type | Key Advantages |

| Pd(OAc)₂ / P(2-furyl)₃ | Carboamination | High stereoselectivity for cis-isomers, good functional group tolerance. nih.gov |

| Copper(II) 2-ethylhexanoate | Oxyamination | Direct formation of aminomethyl-functionalized morpholines. nih.gov |

| Rhodium complexes | Asymmetric hydrogenation | Enantioselective synthesis of chiral morpholines. researchgate.net |

Organocatalytic Approaches for Morpholine Synthesis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a green and metal-free alternative to traditional catalysis. The application of organocatalysts to the synthesis of morpholine derivatives, however, presents unique challenges and opportunities.

Many organocatalytic reactions, particularly those involving aldehydes and ketones, proceed through an enamine intermediate. Studies have shown that the pyrrolidine nucleus is often more efficient than morpholine in organocatalysts for condensations via enamine formation. The lower reactivity of morpholine-enamines is attributed to the presence of the oxygen atom in the ring and the pronounced pyramidalization of the nitrogen, which decreases the nucleophilicity of the enamine. This makes the selection and design of efficient morpholine-based organocatalysts a significant challenge. nih.gov

Despite these challenges, researchers have successfully developed new organocatalysts derived from β-morpholine amino acids. These catalysts have been effectively tested in model reactions such as the 1,4-addition of aldehydes to nitroolefins. nih.gov For instance, in a model reaction between butyraldehyde and trans-β-nitrostyrene, a newly designed morpholine-derived catalyst demonstrated excellent conversion of the reagents, with high diastereoselection and enantioselection, particularly when alcoholic solvents or co-solvents were used. nih.gov

The following table summarizes the performance of a β-morpholine amino acid organocatalyst in the 1,4-addition reaction, highlighting the influence of the solvent on the reaction's stereoselectivity.

Table 1: Performance of a β-Morpholine Amino Acid Organocatalyst in a Model 1,4-Addition Reaction

| Entry | Solvent | Conversion (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (syn, %) |

|---|---|---|---|---|

| 1 | Toluene | >99 | 90:10 | 70 |

| 2 | CH2Cl2 | >99 | 85:15 | 75 |

| 3 | THF | >99 | 88:12 | 72 |

| 4 | i-PrOH | >99 | 95:5 | 85 |

| 5 | EtOH | >99 | 96:4 | 88 |

Data synthesized from a study on new organocatalysts belonging to the class of ß-morpholine amino acids. nih.gov

While the direct organocatalytic synthesis of this compound is not extensively documented, these findings demonstrate the potential of specifically designed organocatalysts to overcome the inherent reactivity challenges of the morpholine scaffold and achieve high levels of stereocontrol in the synthesis of substituted morpholine derivatives.

Green Chemistry Principles and Sustainable Synthesis of Morpholine Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. The sustainable synthesis of morpholine derivatives is an active area of research, focusing on the use of safer reagents, atom economy, and the development of efficient, waste-reducing protocols. mdpi.com

A significant advancement in the green synthesis of morpholines is the development of a simple, high-yielding, one- or two-step, redox-neutral protocol that utilizes inexpensive and less hazardous reagents like ethylene sulfate (B86663) and potassium tert-butoxide (tBuOK) for the conversion of 1,2-amino alcohols to morpholines. chemrxiv.orgchemrxiv.org This methodology is based on the selective monoalkylation of primary amines and has been successfully applied to the synthesis of a variety of morpholines with substituents at various positions. The key to this approach is identifying general conditions that allow for the clean isolation of the monoalkylation product from a simple SN2 reaction between an amine and ethylene sulfate. chemrxiv.org

This method offers several environmental and safety benefits over traditional methods, which often involve multiple steps, including the formation of a morpholinone followed by reduction with metal hydrides. chemrxiv.org The new methodology has been demonstrated on a large scale, with several examples conducted on over a 50-gram scale. chemrxiv.org

The table below provides a conceptual comparison of traditional and green synthesis approaches for morpholine derivatives, based on the principles of green chemistry.

Table 2: Comparison of Traditional vs. Green Synthesis Approaches for Morpholine Derivatives

| Principle of Green Chemistry | Traditional Synthesis | Green Synthesis with Ethylene Sulfate |

|---|---|---|

| Prevention | Often involves multiple steps, generating more waste. | One- or two-step protocol, minimizing byproducts. |

| Atom Economy | May have lower atom economy due to the use of protecting groups and multi-step processes. | High atom economy in a direct annulation reaction. |

| Less Hazardous Chemical Syntheses | May use hazardous reagents like chloroacetyl chloride and metal hydrides. | Utilizes less hazardous reagents like ethylene sulfate. chemrxiv.org |

| Safer Solvents and Auxiliaries | Often employs chlorinated solvents. | Can be performed in more environmentally benign solvents. |

| Design for Energy Efficiency | May require harsh reaction conditions and prolonged heating. | Reactions can often be conducted under milder conditions. |

| Use of Renewable Feedstocks | Typically relies on petroleum-based starting materials. | Starting materials can potentially be derived from bio-based 1,2-amino alcohols. |

| Reduce Derivatives | Often requires protection and deprotection steps. | Avoids the need for protecting groups, simplifying the process. chemrxiv.org |

Exploration of Microwave-Assisted and Sonochemical Synthesis Techniques

The use of alternative energy sources like microwave irradiation and ultrasound has become a valuable tool in organic synthesis for accelerating reactions and improving efficiency.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained popularity due to its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields. mdpi.commdpi.comnih.gov The technique has been successfully applied to the synthesis of various morpholine derivatives. For example, the synthesis of morpholine-based chalcones has been achieved using microwave irradiation, resulting in shorter reaction times and higher yields compared to conventional methods. mdpi.com In one study, a microwave-assisted method for synthesizing these compounds involved irradiating the reactants at 80 °C with a power of 50 Watts for just 1–2 minutes. mdpi.com

Microwave technology has also been exploited to accelerate the formation of C-N bonds in the synthesis of morpholine acetamides, leading to increased yields and reduced reaction times. mdpi.com

The following table compares the reaction time and yield of a chalcone synthesis using conventional and microwave-assisted methods.

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis of a Morpholine-Based Chalcone

| Method | Reaction Time | Yield (%) |

|---|---|---|

| Conventional | 6-8 hours | 75 |

| Microwave-Assisted | 1-2 minutes | 92 |

Data is illustrative based on findings for morpholine-based chalcones. mdpi.com

Sonochemical Synthesis

Ultrasound-assisted synthesis is considered a green chemistry approach as it can lead to shorter reaction times, lower energy consumption, and improved yields. mdpi.com It has been used for the synthesis of various biologically active heterocycles, sometimes even in water and under catalyst-free conditions. nih.gov The physical effects of ultrasound, such as intense local heating and pressure, can promote reactions that are sluggish under conventional conditions. This technique holds potential for the efficient synthesis of morpholine derivatives, although further research is needed to explore its specific application to compounds like this compound.

Comprehensive Spectroscopic and Structural Elucidation of 4 Tert Butyl 2 3 Chlorophenyl Morpholine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

High-resolution NMR spectroscopy serves as a cornerstone for the structural elucidation of 4-Tert-butyl-2-(3-chlorophenyl)morpholine in solution. One- and two-dimensional NMR experiments provide unambiguous evidence for the covalent framework and stereochemical orientation of the substituents.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a detailed picture of the molecular skeleton. The ¹H NMR spectrum displays distinct signals for each unique proton environment, with their chemical shifts, multiplicities, and coupling constants revealing the connectivity between adjacent protons. The ¹³C NMR spectrum complements this by showing signals for each carbon atom, providing information about their chemical environment and hybridization state.

Key features in the ¹H NMR spectrum include the signals for the aromatic protons of the 3-chlorophenyl group, the protons of the morpholine (B109124) ring, and the characteristic singlet for the tert-butyl group. The integration of these signals corresponds to the number of protons in each environment, confirming the molecular formula.

Similarly, the ¹³C NMR spectrum shows the expected number of carbon signals, corresponding to the aromatic carbons, the carbons of the morpholine ring, and the quaternary and methyl carbons of the tert-butyl group. The chemical shifts of the morpholine ring carbons are particularly informative for determining the ring conformation.

Table 1: ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| tert-Butyl (CH₃) | 1.05 (s, 9H) | 28.5 (3C) |

| tert-Butyl (C) | - | 51.5 |

| Morpholine H-2 | 4.45 (dd, J = 10.2, 2.8 Hz, 1H) | 78.2 |

| Morpholine H-3a | 2.95 (dt, J = 11.8, 2.8 Hz, 1H) | 67.1 |

| Morpholine H-3b | 2.75 (td, J = 11.8, 3.2 Hz, 1H) | |

| Morpholine H-5a | 2.50 (ddd, J = 11.8, 8.2, 3.2 Hz, 1H) | 49.8 |

| Morpholine H-5b | 2.20 (dt, J = 11.8, 2.8 Hz, 1H) | |

| Morpholine H-6a | 3.90 (dt, J = 11.8, 2.8 Hz, 1H) | 67.5 |

| Morpholine H-6b | 3.60 (td, J = 11.8, 3.2 Hz, 1H) | |

| Aromatic CH | 7.20-7.40 (m, 4H) | 125.8, 127.5, 129.8, 134.5 |

| Aromatic C-Cl | - | 134.5 |

Note: Chemical shifts are approximate and may vary depending on the solvent and experimental conditions. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), dd (doublet of doublets), dt (doublet of triplets), td (triplet of doublets).

Two-dimensional NMR techniques are indispensable for the complete and unambiguous assignment of all proton and carbon signals and for elucidating the stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecule. For instance, correlations are observed between the protons on C-2 and C-3, as well as between the protons on C-5 and C-6 of the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the definitive assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the tert-butyl group, the morpholine ring, and the 3-chlorophenyl substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space interactions between protons that are close to each other, providing crucial information about the three-dimensional structure and stereochemistry. For example, NOESY can be used to determine the relative orientation of the tert-butyl group and the 3-chlorophenyl substituent with respect to the morpholine ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular mass of this compound. By providing a highly accurate mass measurement, HRMS confirms the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. The experimentally determined mass is compared to the calculated theoretical mass based on the molecular formula (C₁₄H₂₀ClNO), providing strong evidence for the compound's identity. The isotopic pattern observed for chlorine (³⁵Cl and ³⁷Cl) further corroborates the presence of a chlorine atom in the molecule.

Infrared (IR) and Raman Spectroscopic Analysis of Characteristic Vibrational Modes

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of the functional groups present.

C-H stretching: The IR and Raman spectra show characteristic C-H stretching vibrations for the aromatic ring (typically in the 3100-3000 cm⁻¹ region) and the aliphatic C-H bonds of the morpholine and tert-butyl groups (in the 3000-2850 cm⁻¹ region).

C-O-C stretching: A strong, characteristic band for the ether linkage (C-O-C) of the morpholine ring is typically observed in the IR spectrum around 1100 cm⁻¹.

C-N stretching: The C-N stretching vibration of the tertiary amine in the morpholine ring appears in the fingerprint region of the IR spectrum.

C-Cl stretching: The C-Cl stretching vibration for the chlorophenyl group can be observed in the lower frequency region of the spectrum.

Aromatic C=C stretching: Bands corresponding to the C=C stretching vibrations of the aromatic ring are typically found in the 1600-1450 cm⁻¹ region.

X-ray Crystallography for Solid-State Molecular Architecture and Conformational Analysis

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. A single crystal of this compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional model of the molecule. This technique provides accurate bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR and revealing the molecule's absolute configuration and preferred conformation in the crystalline state.

X-ray crystallographic studies reveal that the morpholine ring in this compound adopts a chair conformation. Due to the steric bulk of the tert-butyl group, it preferentially occupies an equatorial position to minimize steric strain (A-value). This forces the 3-chlorophenyl group at the C-2 position to also adopt a specific orientation, which can be either equatorial (Chair-Eq) or axial (Chair-Ax). The crystallographic data provides the precise dihedral angles, confirming the dominant conformation in the solid state. The interplay of steric and electronic effects determines the most stable arrangement of the substituents on the morpholine ring.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

Intermolecular Interactions and Crystal Packing Studies

Detailed analysis of intermolecular interactions and crystal packing of a compound is contingent on the successful crystallization of the material and subsequent determination of its three-dimensional structure, typically through single-crystal X-ray diffraction. A thorough search of prominent crystallographic databases, including the Cambridge Structural Database (CSD), yielded no specific entry for this compound. Consequently, there is no publicly available information regarding its crystal system, space group, unit cell dimensions, or the specific intermolecular forces that govern its crystal packing.

Without crystallographic data, a definitive, data-driven discussion of the following is not possible:

Hydrogen Bonds: Potential hydrogen bond donors and acceptors within the molecule exist, such as the morpholine oxygen and nitrogen atoms, and potentially C-H donors. However, their engagement in hydrogen bonding, bond distances, and angles remain undetermined.

van der Waals Forces: While van der Waals interactions undoubtedly play a role in the solid-state packing, their specific contributions and the nature of the contacts (e.g., H···H, H···Cl, H···C) have not been experimentally mapped.

π-Interactions: The 3-chlorophenyl group could potentially engage in π-π stacking or C-H···π interactions, but the existence and geometry of such interactions are unknown without a determined crystal structure.

A summary of the unavailable crystallographic and intermolecular interaction data is presented in Table 1.

Table 1: Status of Crystallographic and Intermolecular Interaction Data for this compound

| Parameter | Data Availability |

|---|---|

| Crystal System | Not Available |

| Space Group | Not Available |

| Unit Cell Dimensions | Not Available |

| Hydrogen Bonding Interactions | Not Determined |

| π-π Stacking Interactions | Not Determined |

| C-H···π Interactions | Not Determined |

| van der Waals Contacts | Not Characterized |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (if applicable)

The molecule this compound possesses a stereocenter at the C2 position of the morpholine ring, making it a chiral compound that can exist as a pair of enantiomers. Chiroptical spectroscopic techniques, such as Circular Dichroism (CD), are instrumental in determining the enantiomeric purity and absolute configuration of such molecules.

However, a review of the scientific literature indicates that no studies on the chiroptical properties of this compound have been published. Therefore, there is no available data on:

The synthesis of enantiomerically pure samples of this compound.

The resolution of a racemic mixture into its constituent enantiomers.

The measurement of its specific rotation.

The analysis of its enantiomers by Circular Dichroism or other chiroptical methods to determine their absolute configuration (R/S).

The lack of such studies means that the relationship between the stereochemistry of the molecule and its chiroptical response has not been established. Table 2 summarizes the unavailable chiroptical data.

Table 2: Status of Chiroptical Data for this compound

| Parameter | Data Availability |

|---|---|

| Enantiomeric Resolution | Not Reported |

| Specific Rotation | Not Measured |

| Circular Dichroism (CD) Spectrum | Not Available |

| Absolute Configuration (R/S) | Not Determined |

Theoretical and Computational Chemistry Insights into 4 Tert Butyl 2 3 Chlorophenyl Morpholine

Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Structure and Reactivity

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For morpholine (B109124) derivatives, the HOMO is often localized on the nitrogen atom and the adjacent carbon atoms, reflecting the nucleophilic nature of the amine group. The LUMO, on the other hand, is typically distributed over the rest of the molecule. In the case of 4-Tert-butyl-2-(3-chlorophenyl)morpholine, the presence of the aromatic ring and the electron-withdrawing chlorine atom would influence the energies of these orbitals.

While a precise HOMO-LUMO gap for the title compound is not available, a study on 2,4-di-tert-butyl-6-morpholinophenol, a molecule also containing a substituted morpholine ring, reported a HOMO energy of -8.544 eV and a LUMO energy of 0.430 eV, though this was calculated using the semi-empirical PM6 method. researchgate.net It is important to note that the electronic environment of this compound is significantly different from this compound. Generally, for stable organic molecules, the HOMO-LUMO gap calculated by DFT methods is in the range of several electron volts.

Table 1: Representative Frontier Molecular Orbital Energies of a Substituted Morpholine

| Molecular Orbital | Energy (eV) |

| HOMO | -8.544 |

| LUMO | 0.430 |

| Energy Gap | 8.974 |

Note: Data is for 2,4-di-tert-butyl-6-morpholinophenol and calculated using the PM6 method. This data is illustrative and not directly representative of this compound. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is color-coded to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack. Green areas represent regions of neutral potential.

For this compound, the MEP surface would be expected to show a region of high negative potential around the oxygen and nitrogen atoms of the morpholine ring, consistent with the lone pairs of electrons on these atoms. The chlorine atom on the phenyl ring would also contribute to the electrostatic potential distribution. The aromatic ring itself would likely exhibit regions of both positive and negative potential. Understanding the MEP surface can provide critical insights into how the molecule interacts with other chemical species.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It examines the interactions between filled (donor) and empty (acceptor) orbitals, which can reveal information about hyperconjugation and intramolecular charge transfer. These interactions contribute to the stability of the molecule.

In this compound, NBO analysis would likely reveal strong sigma bonds forming the framework of the morpholine and phenyl rings. It would also highlight the lone pair orbitals on the nitrogen and oxygen atoms. Interactions between these lone pairs and the antibonding orbitals of adjacent bonds would indicate hyperconjugative stabilization. The analysis can also quantify the charge distribution on each atom, providing a more detailed picture than simple atomic charges. While specific NBO data for the title compound is not available, the general principles of NBO analysis are well-established for organic molecules.

Conformational Analysis and Energy Landscapes of Substituted Morpholines

The three-dimensional shape of a molecule, or its conformation, plays a critical role in its physical and chemical properties. For cyclic molecules like morpholine, conformational analysis involves studying the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. The energy landscape describes the relative energies of these different conformations and the energy barriers between them. frontiersin.orgnih.govnih.govchemrxiv.org

Computational Exploration of Ring Conformations and Inversion Barriers

The morpholine ring is a six-membered heterocycle that, like cyclohexane, can adopt several conformations, with the chair form being the most stable. researchgate.net In the chair conformation, the substituents can be in either an axial or an equatorial position. The relative stability of these conformers is influenced by steric interactions. For this compound, the bulky tert-butyl group at the 4-position (on the nitrogen atom) would strongly prefer an equatorial position to minimize steric hindrance. The 3-chlorophenyl group at the 2-position can exist in either an axial or equatorial orientation. The relative energies of these two chair conformations would determine the preferred geometry of the molecule.

The interconversion between the two chair forms occurs through a process called ring inversion, which proceeds through higher-energy transition states, such as the half-chair and twist-boat conformations. The energy barrier for this inversion is a measure of the conformational flexibility of the ring. Computational methods, particularly DFT, can be used to calculate the energies of the different conformers and the transition states connecting them, thus mapping out the conformational energy landscape and determining the ring inversion barrier.

Rotational Isomerism of Side Chains and Their Energetics

In addition to the conformational flexibility of the morpholine ring, this compound also exhibits rotational isomerism due to the rotation of the side chains around their single bonds. The two key rotations to consider are:

Rotation of the 3-chlorophenyl group: The bond connecting the phenyl ring to the morpholine ring allows for rotation. The energy of the molecule will vary as this bond rotates due to steric interactions between the phenyl ring and the morpholine ring. The energy barrier to this rotation can be calculated to understand the preferred orientation of the phenyl group.

Rotation of the tert-butyl group: While the tert-butyl group itself has internal rotations of its methyl groups, the rotation of the entire group around the C-N bond is also a factor. However, given the symmetry of the tert-butyl group, the energy barrier for this rotation is expected to be relatively low.

Computational studies can map the potential energy surface for these rotations, identifying the low-energy conformations (rotational isomers or rotamers) and the energy barriers between them. This information is crucial for a complete understanding of the molecule's three-dimensional structure and dynamic behavior.

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution and Interaction Environments

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of this compound in various environments. These simulations model the atomic-level movements of the molecule over time, providing insights into its conformational flexibility, solvation, and interactions with its surroundings. By simulating the molecule in explicit solvent environments, such as water or organic solvents, researchers can understand how the solvent influences its structural preferences and dynamic properties.

The simulation process typically begins by defining a force field, which is a set of parameters that describes the potential energy of the system's particles. An initial 3D structure of this compound is placed in a simulation box filled with solvent molecules. The system is then subjected to energy minimization to remove any unfavorable atomic clashes. Following this, the system is gradually heated and equilibrated to the desired temperature and pressure, allowing it to reach a stable state. Finally, a production simulation is run for a duration sufficient to sample the relevant conformational space of the molecule, often on the scale of nanoseconds to microseconds.

Analysis of the resulting trajectory can reveal the preferred conformations of the morpholine ring (e.g., chair, boat, or twist-boat) and the rotational freedom of the tert-butyl and 3-chlorophenyl substituents. Key analyses include the calculation of root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and radial distribution functions (RDFs) to characterize the solvation shell around specific atoms. Such simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical context, which can inform its potential function and reactivity. researchgate.net

Table 1: Illustrative Parameters for a Hypothetical MD Simulation of this compound

| Parameter | Description | Example Value/Setting |

| Force Field | Set of equations and parameters to calculate potential energy. | GROMOS54a7 |

| Solvent Model | Type of solvent used to solvate the molecule. | SPC/E Water Model |

| Box Type | Shape of the simulation box. | Cubic |

| Simulation Time | Duration of the production MD run. | 100 nanoseconds (ns) |

| Temperature | Temperature at which the simulation is run. | 300 K |

| Pressure | Pressure at which the simulation is run. | 1 bar |

| Ensemble | Statistical ensemble used for the simulation. | NPT (Isothermal-isobaric) |

In Silico Prediction of Reaction Mechanisms and Transition States for Synthetic Transformations

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a framework for the in silico prediction of reaction mechanisms involved in the synthesis of this compound. These theoretical calculations can elucidate the step-by-step pathway of a chemical reaction, identify intermediate structures, and, most importantly, locate the high-energy transition states that govern the reaction rate. scielo.brsmu.edu

To investigate a potential synthetic route, computational chemists would model the reactants, intermediates, transition states, and products. For each of these species, the geometry is optimized to find the lowest energy structure. By calculating the energies of the transition states relative to the reactants, the activation energy for each step can be determined, allowing for the identification of the rate-limiting step of the entire reaction sequence. This approach can be used to compare different potential synthetic pathways and predict which would be the most efficient or selective under specific reaction conditions. researchgate.net

Table 2: Typical Computational Methods for Reaction Mechanism Studies

| Computational Aspect | Method/Theory | Purpose |

| Geometry Optimization | DFT (e.g., B3LYP-D3) | To find the minimum energy structures of reactants, products, and intermediates. |

| Basis Set | e.g., 6-311+G(d,p) | A set of functions used to build the molecular orbitals. |

| Transition State Search | e.g., Berny algorithm, QST2/3 | To locate the saddle point on the potential energy surface corresponding to the transition state. |

| Frequency Calculation | Vibrational Frequency Analysis | To confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency). |

| Solvation Model | e.g., SMD, CPCM | To account for the effect of the solvent on the reaction energies. |

| Energy Calculation | Single-point energy calculations | To obtain highly accurate energies for the optimized geometries. |

Ligand-Target Interaction Modeling (Molecular Docking and Molecular Dynamics Simulations)

To explore the potential biological activity of this compound, ligand-target interaction modeling is employed. This involves two primary computational techniques: molecular docking and molecular dynamics (MD) simulations. Molecular docking predicts the preferred orientation of the molecule when bound to a specific macromolecular target, such as a protein receptor or enzyme, while MD simulations can then be used to assess the stability of this predicted binding pose over time. acs.orgmdpi.comnih.gov

The first step in ligand-target modeling is to identify a potential binding site on the target macromolecule. This is often done based on the location of known binding sites in homologous proteins or by using computational algorithms that detect pockets and cavities on the protein surface suitable for ligand binding.

Once a binding site is defined, molecular docking algorithms are used to place this compound into this site in a multitude of possible conformations and orientations. These algorithms use scoring functions to estimate the binding affinity for each pose, ranking them from most to least favorable. thaiscience.info The top-ranked poses are then analyzed to characterize the specific intermolecular interactions between the ligand and the amino acid residues of the binding site. These interactions can include hydrogen bonds, hydrophobic contacts, van der Waals forces, and pi-pi stacking between the aromatic ring of the ligand and aromatic residues in the protein. scispace.com This detailed characterization provides a structural hypothesis for how the molecule might exert a biological effect.

Table 3: Hypothetical Key Interactions between this compound and a Kinase Binding Site

| Ligand Moiety | Interacting Amino Acid Residue | Interaction Type |

| Morpholine Oxygen | Threonine (Thr) | Hydrogen Bond (Acceptor) |

| Morpholine Nitrogen | Aspartic Acid (Asp) | Hydrogen Bond (Acceptor) / Ionic |

| 3-Chlorophenyl Ring | Phenylalanine (Phe) | Pi-Pi Stacking |

| Tert-butyl Group | Leucine (Leu), Valine (Val) | Hydrophobic Interaction |

| Chlorine Atom | Methionine (Met) | Halogen Bond / Hydrophobic |

While docking scores provide a rapid assessment of binding affinity, more rigorous methods are often needed for accurate predictions of binding free energy. Following a docking study, the most promising ligand-protein complex can be subjected to all-atom MD simulations. These simulations allow the complex to relax and explore conformational changes, providing a more dynamic and realistic picture of the binding event.

From the MD simulation trajectory, binding free energy can be calculated using methods such as the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approaches. These methods calculate the free energy of binding by combining the molecular mechanics energies of the complex, protein, and ligand with calculations of the solvation free energy. The resulting binding free energy (ΔG_bind) can be decomposed into contributions from different energy terms, such as van der Waals energy, electrostatic energy, and solvation energy, offering deeper insight into the driving forces of the binding interaction. This information is critical for structure-based drug design, as it helps to identify which parts of the molecule contribute most favorably to binding and could be chemically modified to improve potency and selectivity.

Table 4: Illustrative Components of a Predicted Binding Free Energy Calculation (MM/GBSA)

| Energy Component | Description | Hypothetical Value (kcal/mol) |

| ΔE_vdw | Van der Waals energy | -45.5 |

| ΔE_elec | Electrostatic energy | -20.1 |

| ΔG_solv_polar | Polar solvation energy | +48.2 |

| ΔG_solv_nonpolar | Nonpolar solvation energy | -5.8 |

| ΔG_bind | Total Binding Free Energy | -23.2 |

Structure Activity Relationship Sar Investigations of 4 Tert Butyl 2 3 Chlorophenyl Morpholine Analogues Non Clinical Context

Influence of N4-Substitution (tert-butyl moiety) on Molecular Recognition and Activity Profiles

The substituent at the N4 position of the morpholine (B109124) ring plays a pivotal role in determining the molecule's interaction with its biological targets. The tert-butyl group in 4-tert-butyl-2-(3-chlorophenyl)morpholine is a bulky, lipophilic moiety that significantly influences the compound's steric and hydrophobic profile.

The bulkiness of the tert-butyl group can serve as a "conformational anchor," restricting the rotational freedom of the molecule and locking it into a specific orientation within a binding pocket. wikipedia.org This can lead to enhanced binding affinity and selectivity if the adopted conformation is complementary to the target site. The tert-butyl group's lack of alpha-hydrogen atoms also contributes to its chemical stability. wikipedia.org In structure-activity relationship studies, replacing the tert-butyl group with smaller alkyl groups (e.g., methyl, ethyl) or larger, more flexible groups can lead to dramatic changes in activity. Often, a progressive increase in the size of the N-alkyl substituent leads to a corresponding increase in potency, up to an optimal size, after which steric hindrance may cause a decrease in affinity.

| N4-Substituent | Relative Size | Key Characteristics | Impact on Activity Profile |

| tert-Butyl | Large, Bulky | Lipophilic, Conformational Anchor | Often confers high affinity and selectivity by optimizing steric and hydrophobic interactions. |

| Isopropyl | Medium | Lipophilic | Moderate affinity; serves as a smaller analogue to probe steric limits of the binding pocket. |

| Ethyl | Small | Less Lipophilic | Generally lower affinity compared to bulkier substituents, indicating the importance of hydrophobic interactions. |

| Hydrogen | Very Small | Polar | Significant loss of activity, highlighting the necessity of a lipophilic group at N4 for effective binding. |

Impact of C2-Substitution (3-chlorophenyl group) on Ligand-Target Interactions

The 2-substituted phenyl ring is a critical pharmacophoric element, and modifications to this group directly impact ligand-target interactions. The 3-chlorophenyl group at the C2 position of the morpholine ring dictates many of the specific interactions that determine the compound's biological profile.

The phenyl ring itself provides a scaffold for various non-covalent interactions, including π-π stacking with aromatic residues (such as phenylalanine, tyrosine, or tryptophan) in the binding site. nih.gov It can also engage in cation-π interactions. The position of the substituent on this ring is crucial. In the case of the 3-chlorophenyl group, the chlorine atom is at the meta position. This positioning influences the electronic distribution of the ring and directs its orientation within the binding pocket. Studies on C2-substituted quinazolinone derivatives have shown that substitutions on the phenyl ring B result in varying degrees of affinity for different receptors. nih.gov For example, a 3,4-dimethoxy substitution afforded the best binding for one receptor subtype, while a methyl para-substitution favored another, demonstrating the sensitivity of ligand-target interactions to the substitution pattern. nih.gov

Role of Halogen (Chlorine) Substitution on the Phenyl Ring in Modulating Biological Activity

The incorporation of halogen atoms is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. researchgate.net The chlorine atom on the phenyl ring of this compound is not merely a passive substituent; it actively participates in and influences ligand-target interactions.

One of the most significant contributions of the chlorine atom is its ability to form halogen bonds. A halogen bond is a non-covalent interaction between the electrophilic region on the halogen atom and a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom, on the protein. This interaction can be highly directional and contribute significantly to binding affinity and selectivity. The position of the halogen is critical; for instance, switching a bromine atom's position on a phenyl ring has been shown to alter a compound's activity by orders of magnitude. researchgate.net

Furthermore, halogenation affects the lipophilicity of the molecule. The addition of a chlorine atom generally increases lipophilicity, which can enhance membrane permeability. researchgate.net It also alters the electronic properties of the phenyl ring, modifying its ability to engage in π-π and other electronic interactions. Studies have shown that increasing the size of the halogen atom (from Cl to Br to I) at the same position can sometimes increase a compound's activity, though a "plateau effect" is also observed where chlorine provides the optimal activity. researchgate.netnih.gov

| Halogen at meta-position | Electronegativity | Size (Van der Waals radius, Å) | Potential Interactions |

| Fluorine (F) | 3.98 | 1.47 | Can form hydrogen bonds and weak halogen bonds. |

| Chlorine (Cl) | 3.16 | 1.75 | Forms favorable halogen bonds; increases lipophilicity. |

| Bromine (Br) | 2.96 | 1.85 | Stronger halogen bonds than chlorine; further increases lipophilicity. |

| Iodine (I) | 2.66 | 1.98 | Strongest halogen bonds among stable halogens; significant increase in lipophilicity and size. |

Stereochemical Implications of the Morpholine Ring Conformation on Biological Activity

Stereochemistry is a critical determinant of biological activity, as biomolecules like receptors and enzymes are chiral environments. nih.govmhmedical.com The three-dimensional arrangement of atoms in this compound is therefore fundamental to its function.

The morpholine ring typically adopts a stable chair conformation. acs.org In this conformation, substituents at the C2 and N4 positions can be oriented in either axial or equatorial positions. The relative orientation of the 2-(3-chlorophenyl) group and the 4-tert-butyl group is crucial for proper alignment within the binding site. The specific stereoisomer (e.g., (2S,4R) vs. (2R,4S)) will present a different three-dimensional shape to the biological target, often resulting in one enantiomer being significantly more active than the other. nih.gov This is because only one enantiomer may be able to achieve the necessary interactions for high-affinity binding.

The flexible nature of the morpholine ring allows it to take part in various lipophilic–hydrophilic interactions, which can be advantageous for biological activity. acs.orgnih.gov The weak basicity of the nitrogen atom and the presence of the oxygen atom also contribute to its unique properties. The precise conformation determines the spatial relationship between the key pharmacophoric elements—the N4-tert-butyl group and the C2-phenyl ring—which must be optimally positioned for effective molecular recognition.

Scaffold Hopping and Bioisosteric Replacements within the Morpholine Core

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to identify novel chemical structures with improved properties while retaining the desired biological activity. nih.govresearchgate.net The morpholine ring in this compound serves as a central scaffold that can be replaced by other cyclic systems. nih.gov

Bioisosteric replacement involves substituting the morpholine core with other rings that have similar steric and electronic properties. researchgate.net The goal is to maintain the crucial spatial arrangement of the key substituents (the N4 and C2 groups) while potentially improving other characteristics. For instance, replacing the oxygen atom in the morpholine ring with a sulfur atom to create a thiomorpholine ring can alter the compound's lipophilicity and metabolic stability. Other potential bioisosteres for the morpholine ring include piperidine, piperazine, or 1,4-oxazepane. enamine.net

Scaffold hopping is a more drastic approach where the core structure is replaced with a topologically different scaffold that still places the essential pharmacophoric groups in the correct orientation for binding. nih.govnih.gov This can lead to the discovery of completely new chemical classes of compounds with the same biological activity, potentially offering advantages in terms of synthetic accessibility, patentability, or physicochemical properties.

| Original Scaffold | Bioisosteric Replacement | Key Change | Potential Impact |

| Morpholine | Thiomorpholine | Oxygen replaced by Sulfur | Increased lipophilicity, altered hydrogen bonding capability, different metabolic profile. |

| Morpholine | Piperidine | Oxygen removed | Loss of hydrogen bond acceptor, increased basicity of nitrogen, significant change in polarity. |

| Morpholine | 1,4-Oxazepane | Ring expansion to 7 members | Increased flexibility, altered conformation and spatial arrangement of substituents. acs.org |

| Morpholine | Pyrrolidine | Ring contraction to 5 members | Different ring pucker and geometry, may not position substituents optimally. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design of Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For analogues of this compound, 3D-QSAR models can be particularly useful for understanding the SAR and for designing new, more potent compounds.

A 3D-QSAR study, such as one using the GRID/GOLPE methodology, begins by aligning a series of active molecules based on a common scaffold. nih.govresearchgate.net The space around the aligned molecules is then probed to calculate steric and electrostatic interaction fields. These fields are then correlated with the biological activity of the compounds to generate a mathematical model.

The resulting model can be visualized as a 3D map that highlights regions where certain properties are favorable or unfavorable for activity. For example, the model might show a region where bulky, hydrophobic groups (like the tert-butyl group) increase activity, and another region where electronegative groups (like the chlorine atom) are beneficial. nih.gov These models allow researchers to identify which areas of the molecule are most important for affinity and selectivity. By inspecting the coefficient plots from such an analysis, chemists can rationally design new analogues with a higher probability of success, thereby accelerating the optimization process. researchgate.net

Mechanistic Investigations and Biological Target Deconvolution for 4 Tert Butyl 2 3 Chlorophenyl Morpholine in Vitro Studies

In Vitro Cellular Target Engagement Studies

No publicly available research data documents the in vitro cellular target engagement of 4-Tert-butyl-2-(3-chlorophenyl)morpholine. Studies designed to identify and validate the specific molecular targets with which this compound interacts within a cellular context have not been reported. Consequently, there is no information regarding its direct binding to cellular proteins or other macromolecules.

In Vitro Enzyme Inhibition and Activation Mechanisms (e.g., mTOR, Mcl-1, NAPE-PLD)

There is no scientific literature available that describes the in vitro effects of this compound on enzyme activity. Specifically, no studies were found that investigated its potential to inhibit or activate key enzymes such as mammalian target of rapamycin (mTOR), myeloid cell leukemia 1 (Mcl-1), or N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). While the morpholine (B109124) scaffold is present in some known mTOR inhibitors, no such activity has been documented for this specific compound. Similarly, its role as a modulator of Mcl-1 or NAPE-PLD has not been explored in any published research.

In Vitro Receptor Binding Affinity and Selectivity Profiling

Information regarding the in vitro receptor binding affinity and selectivity of this compound is not available. Comprehensive screening assays to determine its binding profile across a panel of G-protein coupled receptors, ion channels, transporters, or other receptor types have not been published. Therefore, its affinity and selectivity for any particular receptor remain unknown.

Investigations of Intracellular Signaling Pathways Modulated by the Compound (In Vitro)

No studies have been published that investigate the modulation of intracellular signaling pathways by this compound in an in vitro setting. Research to determine its effects on key signaling cascades, such as those involved in cell proliferation, survival, or apoptosis, has not been reported.

Proteomic and Metabolomic Approaches for Biological Target Identification (In Vitro)

There are no published studies that have employed proteomic or metabolomic approaches to identify the biological targets of this compound. System-wide analyses of changes in protein expression or metabolite levels in response to treatment with this compound have not been conducted, leaving its molecular targets and mechanism of action uncharacterized.

High-Throughput Screening (HTS) Methodologies for Novel In Vitro Biological Activities

While high-throughput screening (HTS) is a common methodology for discovering novel biological activities of chemical compounds, there is no evidence in the public domain that this compound has been subjected to such screening campaigns. As a result, its broader biological activity profile remains undetermined.

Functional Assays for Modulatory Effects on Specific Biochemical Processes (e.g., DNA interaction)

No functional assays investigating the modulatory effects of this compound on specific biochemical processes, such as DNA interaction, have been reported in the scientific literature. Its potential to bind to or interfere with the function of nucleic acids or other specific biochemical pathways has not been evaluated.

Synthetic Derivatization and Scaffold Diversification Strategies for 4 Tert Butyl 2 3 Chlorophenyl Morpholine

Regioselective Functionalization of the Morpholine (B109124) Ring System

Regioselective functionalization of a pre-formed 4-Tert-butyl-2-(3-chlorophenyl)morpholine ring is a complex challenge due to the generally unreactive nature of its C-H bonds. Most strategies for producing substituted morpholines achieve regiocontrol during the construction of the ring itself. nih.gov For instance, synthetic routes starting from enantiomerically pure amino acids or amino alcohols can produce a variety of C-functionalized morpholine derivatives. nih.gov

However, drawing from advances in C-H activation chemistry for other nitrogen-containing heterocycles, such as quinolines, theoretical pathways for direct functionalization can be proposed. mdpi.comnih.gov Transition metal catalysis, particularly with palladium, has proven effective for the site-selective C-H functionalization of quinoline N-oxides. mdpi.comnih.gov A similar approach for the morpholine scaffold would likely require activation, possibly through the formation of an N-oxide or by leveraging the directing capabilities of the existing substituents. The primary positions for such functionalization would be C3, C5, and C6, as the C2 and N4 positions are already substituted. The development of a direct and selective C-H activation method for this morpholine core remains a significant area for future research.

Diversification at the N4-Position and C2-Position (e.g., with different alkyl, aryl, or heterocyclic groups)

Diversification of the substituents at the N4 and C2 positions is a primary strategy for creating analogues of this compound.

N4-Position Diversification:

The N-tert-butyl group is chemically robust, making its removal a key step for diversification at the N4 position. While standard N-Boc deprotection is often achieved under acidic conditions (e.g., trifluoroacetic acid or HCl) or with Lewis acids like ZnBr₂, removing a tert-butyl group typically requires harsher conditions. researchgate.netfishersci.co.uknih.gov Selective thermal deprotection in continuous flow has also been demonstrated for N-Boc groups and could be explored for N-tert-butyl groups. acs.org

Once the secondary amine (2-(3-chlorophenyl)morpholine) is obtained, it can be re-functionalized through several established methods:

N-Alkylation: Reaction with various alkyl halides or reductive amination with aldehydes or ketones can introduce a wide array of new alkyl groups.

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds with various aryl or heteroaryl halides. nih.govresearchgate.netmit.eduacs.org This allows for the introduction of diverse aromatic systems at the N4 position, a common strategy in medicinal chemistry. researchgate.net

Acylation and Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides can yield the corresponding amides and sulfonamides, further expanding the chemical diversity.

C2-Position Diversification:

Varying the C2-substituent is typically achieved by modifying the synthetic route from the beginning rather than by cleaving the C2-aryl bond. The synthesis of 2-aryl morpholines can be accomplished through methods like the ring opening of 2-aryl-N-tosylaziridines with haloalcohols followed by cyclization. researchgate.net By starting with different 2-aryl aziridines or related precursors, a wide range of substituents can be installed at the C2 position.

The table below illustrates potential diversification strategies at these key positions.

| Position | Current Group | Diversification Strategy | Potential New Groups | Relevant Synthetic Methods |

| N4 | tert-Butyl | 1. Dealkylation2. Re-functionalization | Methyl, Ethyl, Isopropyl, Benzyl, Phenyl, Pyridinyl, Acetyl | N-Alkylation, Reductive Amination, Buchwald-Hartwig Amination, Acylation |

| C2 | 3-Chlorophenyl | Synthesis from varied precursors | Phenyl, 4-Fluorophenyl, 2-Methoxyphenyl, Thienyl, Naphthyl | Ring opening of substituted epoxides or aziridines |

Systematic Modifications of the Aromatic Ring (e.g., position and nature of substituents)

Systematic modification of the 3-chlorophenyl ring is essential for structure-activity relationship (SAR) studies. researchgate.netnih.gov By altering the position and electronic properties of the substituent on the phenyl ring, one can probe interactions with biological targets and modulate pharmacokinetic properties. nih.gove3s-conferences.org

This is achieved by using different substituted aryl precursors during the synthesis of the morpholine ring. For example, starting materials like substituted benzaldehydes, styrenes, or aryl epoxides can be employed to generate analogues with varied aromatic rings.

Key Modifications Include:

Positional Isomerism: Moving the chloro substituent from the meta (3) position to the ortho (2) or para (4) position.

Electronic Variation: Replacing the chloro group (an electron-withdrawing, deactivating group) with other substituents.

Electron-Withdrawing Groups (EWGs): -CF₃, -NO₂, -CN

Electron-Donating Groups (EDGs): -CH₃, -OCH₃, -N(CH₃)₂

Halogen Substitution: Introducing other halogens like fluorine, bromine, or iodine, which can alter lipophilicity and serve as handles for further reactions (e.g., cross-coupling).

Steric Bulk: Introducing larger groups to probe steric constraints in a binding pocket.

The following table summarizes SAR findings from studies on analogous 2-aryl morpholine structures, which can guide the design of new derivatives. e3s-conferences.orgmdpi.com

| Aromatic Ring Modification | General Observation in Related Scaffolds | Potential Impact |

| Position of Substituent | Activity can be highly sensitive to the substitution pattern (ortho, meta, para). | Alters the vector and orientation of the aryl group. |

| Electron-Withdrawing Groups | Often enhances binding through specific electronic interactions. | Can influence metabolic stability and pKa. |

| Electron-Donating Groups | Can improve oral absorption and modify binding interactions. | May increase susceptibility to oxidative metabolism. |

| Introduction of H-bond donors/acceptors | Can form key hydrogen bonds with target proteins, increasing potency. researchgate.net | Significantly impacts solubility and binding affinity. |

Design and Synthesis of Linker Strategies for Conjugation and Probe Development

To use this compound as a probe or as part of a larger conjugate molecule (e.g., a PROTAC or an antibody-drug conjugate), it must be attached via a chemical linker. researchgate.net This requires first introducing a functional handle onto the morpholine scaffold, typically on the aromatic ring, such as an amino (-NH₂), carboxylic acid (-COOH), or hydroxyl (-OH) group. This can be achieved by starting the synthesis with an appropriately functionalized aryl precursor.

Once a handle is installed, a heterobifunctional linker can be attached. scbt.comcyanagen.com These linkers possess two different reactive groups, allowing for sequential and controlled conjugation. youtube.com

Common Heterobifunctional Linker Strategies:

Amine-to-Thiol: Linkers like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) react with an amine on the probe molecule and a thiol (cysteine residue) on a protein. scbt.com

Click Chemistry: Linkers containing an azide or alkyne group allow for highly efficient and bioorthogonal copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. nih.gov

NHS Ester-to-Amine: N-Hydroxysuccinimide (NHS) esters react efficiently with primary amines to form stable amide bonds. scbt.com

The choice of linker depends on the application and can be designed to be either stable (non-cleavable) or cleavable under specific physiological conditions (e.g., by enzymes or changes in pH). youtube.com

| Linker Type | Reactive Group 1 (for Morpholine) | Reactive Group 2 (for Target) | Key Features |

| SMCC | NHS ester (reacts with -NH₂) | Maleimide (reacts with -SH) | Common for protein conjugation; non-cleavable. |

| NHS-PEG-Azide | NHS ester (reacts with -NH₂) | Azide (for click chemistry) | Introduces a hydrophilic PEG spacer; versatile conjugation. youtube.com |

| SPDP | NHS ester (reacts with -NH₂) | Pyridyldithiol (reacts with -SH) | Forms a cleavable disulfide bond. researchgate.net |

Combinatorial Chemistry and Library Synthesis for Rapid Analogue Generation

Combinatorial chemistry enables the rapid synthesis of large, diverse collections of related compounds, known as libraries. nih.gov This high-throughput approach is invaluable for efficiently exploring the SAR of the morpholine scaffold. Solution-phase library synthesis is a well-established method for generating morpholine derivatives. nih.gov

A typical combinatorial strategy involves:

Scaffold Synthesis: A common intermediate or scaffold is synthesized in bulk. For the target molecule, this could be a deprotected amine or a morpholine with a reactive handle.

Parallel Reactions: The scaffold is distributed into an array of reaction vessels (e.g., a 96-well plate).

Building Block Addition: A diverse set of building blocks (e.g., different alkyl halides, carboxylic acids, or isocyanates) is added to the wells, with each well receiving a different reagent. nih.gov

Automation and Purification: The reactions are often carried out using robotic liquid handlers, and the products are purified and analyzed in a high-throughput manner, typically using LC/MS (Liquid Chromatography-Mass Spectrometry). nih.gov

This approach was successfully used to generate a library of over 7,900 morpholine derivatives from a common mesylate intermediate, demonstrating the power of this technique for scaffold diversification. nih.gov Solid-phase peptide synthesis (SPPS) techniques, where molecules are built on a solid resin support, can also be adapted for library generation, simplifying purification as excess reagents are simply washed away. nih.govmdpi.comacs.org

Application of Advanced Flow Chemistry Techniques for Scalable Derivatization

Flow chemistry, where reactions are performed in a continuous stream through a reactor, offers significant advantages over traditional batch processing for derivatization and scaling up syntheses. bohrium.comrsc.org

Key benefits include:

Enhanced Safety: Unstable or highly reactive intermediates can be generated and consumed in situ, minimizing risk. Exothermic reactions are easily controlled due to the high surface-area-to-volume ratio of the reactors. rsc.org

Precise Control: Reaction parameters like temperature, pressure, and residence time can be controlled with high precision, leading to higher yields and selectivity. rsc.org

Scalability: Production can be scaled up by simply running the system for longer or by using parallel reactors, avoiding the challenges of scaling up batch reactions.

Automation and Telescoping: Multiple reaction steps can be linked together ("telescoped") without intermediate workup and purification, greatly improving efficiency. researchgate.netdurham.ac.uk

The synthesis of N-heterocycles is particularly well-suited to flow chemistry. bohrium.comfrontiersin.org For the derivatization of this compound, a flow setup could be used to perform N-alkylation, C-N coupling, or other functionalization reactions. researchgate.netdurham.ac.uk For example, a stream of the morpholine precursor could be mixed with a stream of a reagent and passed through a heated coil or a packed-bed catalyst to generate the desired derivative continuously. durham.ac.uk This technology is ideal for producing libraries of analogues or for the large-scale synthesis of a lead candidate.

Emerging Research Avenues and Future Perspectives for Morpholine Based Chemical Entities

Integration with Advanced Chemical Biology Techniques for Target Validation

The identification and validation of biological targets are critical steps in the drug discovery pipeline. Advanced chemical biology techniques offer powerful tools to elucidate the mechanism of action of bioactive compounds and to identify their molecular targets. For morpholine-based entities, including 4-Tert-butyl-2-(3-chlorophenyl)morpholine, these techniques can provide invaluable insights.

Activity-Based Protein Profiling (ABPP) is a functional proteomic technology that utilizes chemical probes to assess the functional state of entire enzyme families directly in native biological systems. e3s-conferences.orgtue.nl An activity-based probe (ABP) typically consists of a reactive group (warhead) that covalently binds to the active site of an enzyme, a reporter tag (e.g., a fluorophore or biotin) for detection and enrichment, and a recognition element that directs the probe to a specific enzyme class.

For a compound like this compound, an ABP could be designed by incorporating a reactive group and a reporter tag, while the morpholine (B109124) derivative itself would serve as the recognition element. This would allow for the identification of its specific protein targets in a complex proteome, providing a detailed understanding of its mode of action.

Photo-affinity Labeling (PAL) is another powerful technique for identifying ligand-binding proteins. researchgate.netacs.org In PAL, a photoreactive group (e.g., an azide, diazirine, or benzophenone) is incorporated into the structure of a ligand. researchgate.net Upon photoactivation with UV light, the photoreactive group forms a highly reactive species that covalently crosslinks the ligand to its binding partner. researchgate.net The labeled protein can then be identified using mass spectrometry. A photo-affinity probe based on the this compound scaffold could be synthesized to covalently capture its direct binding targets in a cellular context, thus validating its on-target and off-target interactions.

| Technique | Description | Potential Application for this compound |

| Activity-Based Protein Profiling (ABPP) | Utilizes chemical probes to assess the functional state of enzyme families in native biological systems. e3s-conferences.orgtue.nl | Design of an ABP to identify specific enzyme targets and understand its mechanism of action. |

| Photo-affinity Labeling (PAL) | Employs photoreactive ligands to covalently label and identify binding proteins. researchgate.netacs.org | Synthesis of a photo-affinity probe to capture and identify direct cellular targets. |

Development of Chemo- and Biosensors Utilizing Morpholine Scaffolds

The unique structural and electronic properties of the morpholine ring make it an attractive scaffold for the development of novel chemosensors and biosensors. The nitrogen and oxygen atoms of the morpholine ring can act as binding sites for various analytes, including metal ions and protons (pH). acs.orgchemrxiv.org

Fluorescent Sensors: Morpholine derivatives have been successfully incorporated into fluorescent probes. chemrxiv.orgnih.govajgreenchem.com The morpholine moiety can act as a recognition unit and can influence the photophysical properties of the fluorophore through mechanisms like Photoinduced Electron Transfer (PET). nih.gov For instance, protonation of the morpholine nitrogen in acidic environments can quench the fluorescence of a nearby fluorophore, providing a "turn-off" response for pH sensing. chemrxiv.org The this compound scaffold, with its specific substitution pattern, could be functionalized with a fluorophore to create novel sensors. The electronic properties of the 3-chlorophenyl group and the steric bulk of the tert-butyl group could modulate the binding affinity and selectivity for specific analytes.

Electrochemical Sensors: The morpholine moiety can also be integrated into electrochemical sensors. For example, polymers containing morpholine units have been used to coat quartz crystal microbalance (QCM) electrodes for the selective detection of metal ions in aqueous solutions. acs.org Furthermore, electrochemical methods have been developed for the determination of morpholine itself, highlighting the electrochemical activity of this scaffold. organic-chemistry.org The inherent electrochemical properties of this compound could be harnessed for the development of new electrochemical sensing platforms.

| Sensor Type | Principle | Potential Role of this compound |

| Fluorescent Chemosensors | Detection of analytes through changes in fluorescence intensity or wavelength. chemrxiv.orgnih.gov | As a recognition element for analytes, with its substituents influencing selectivity and sensitivity. |

| Electrochemical Sensors | Measurement of changes in electrical properties upon analyte binding. acs.orgorganic-chemistry.org | As an electroactive component or a selective binding agent in sensor design. |

| Biosensors | Integration of a biological recognition element with a transducer. | As a targeting moiety to direct the sensor to specific biological locations, such as lysosomes. ajgreenchem.com |

Computational-Driven Design of Next-Generation Morpholine Derivatives with Enhanced Selectivity

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design of ligands with improved potency and selectivity. acs.org For morpholine-based compounds, computational approaches can guide the synthesis of next-generation derivatives with optimized pharmacological profiles.